molecular formula C23H20BrN5O2S B3015880 5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958613-51-9

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B3015880
CAS RN: 958613-51-9
M. Wt: 510.41
InChI Key: PJGCZIWTKWPPIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of quinazoline derivatives, including compounds structurally related to "5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one," has been a focus of research due to their potential therapeutic applications. For instance, methods have been developed for the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, offering a versatile approach for generating diverse quinazoline scaffolds. This method facilitates the introduction of various substituents, allowing for structural modifications that could impact biological activity (Li et al., 2013).

Potential Therapeutic Applications

The structural framework of quinazoline and its derivatives has been associated with various biological activities. For example, quinazolin-4-one derivatives have been evaluated for their anti-inflammatory properties, demonstrating significant activity in in vitro and in vivo models. Such studies contribute to understanding the compound's potential therapeutic benefits and guiding further modifications to enhance its efficacy and selectivity (Kumar & Rajput, 2009).

Advances in Drug Development

Research on quinazoline derivatives has also explored their role as intermediates in the development of novel drugs. Compounds based on the quinazoline scaffold have been investigated for their antitumor properties, with some derivatives showing promising activity against specific cancer cell lines. These findings underline the importance of quinazoline derivatives in the search for new anticancer agents and highlight the potential of "5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one" in drug discovery (Bavetsias et al., 2002).

properties

IUPAC Name

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN5O2S/c1-3-13(2)20-22(31)29-21(27-20)16-6-4-5-7-17(16)26-23(29)32-12-15-10-19(30)28-11-14(24)8-9-18(28)25-15/h4-11,13,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGCZIWTKWPPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one

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